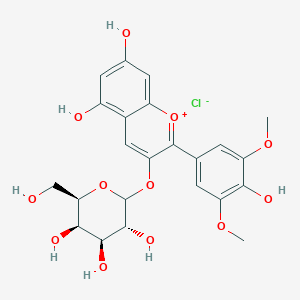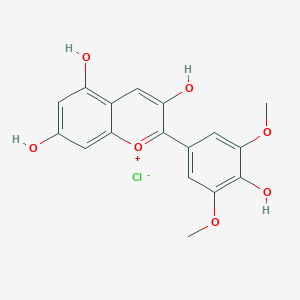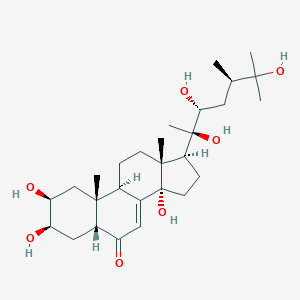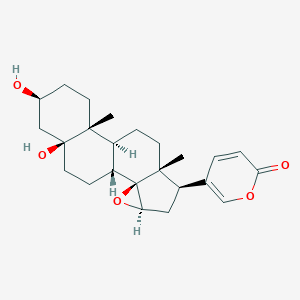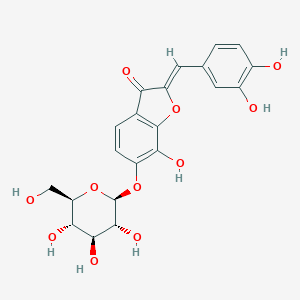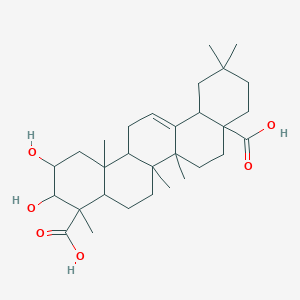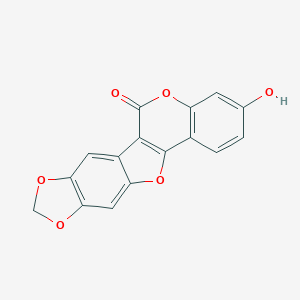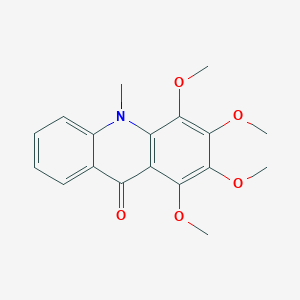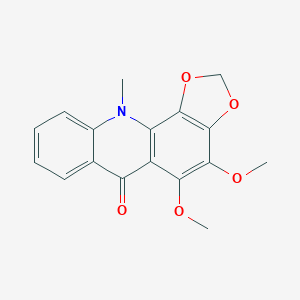
3-Methoxyflavone
描述
3-甲氧基黄酮是一种黄酮类化合物,其特征是在黄酮结构的第三位存在一个甲氧基。 黄酮类化合物是植物次生代谢产物,以其多种生物活性而闻名,包括抗氧化、抗炎和抗癌特性 。 3-甲氧基黄酮,特别是由于其潜在的治疗应用和独特的化学特性而引起了人们的兴趣。
作用机制
3-甲氧基黄酮的作用机制涉及其与各种分子靶点和途径的相互作用:
抗氧化活性: 清除自由基并减少氧化应激。
抗炎活性: 抑制促炎细胞因子和酶。
生化分析
Biochemical Properties
3-Methoxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo biotransformations catalyzed by uridine diphospho-glycosyltransferases . These enzymes transfer an activated sugar to the this compound, forming a glycosidic bond . This process changes the biological activity of this compound, increases its water solubility, reduces toxic and side effects, and improves specific targeting .
Cellular Effects
This compound has been shown to have various effects on cells. For example, it has been reported to exhibit anticancer activity against different types of cancers . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit cell proliferation by reducing the expression of proliferating cell nuclear antigen (PCNA) protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, it has been shown that this compound undergoes progressive demethylation and/or hydroxylation and 4-O-methylglucosylation over time in the presence of certain strains of fungi .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it undergoes biotransformations involving the attachment of a sugar molecule to form glycosides . This process involves enzymes such as uridine diphospho-glycosyltransferases .
准备方法
合成路线和反应条件: 3-甲氧基黄酮的合成通常涉及黄酮前体的甲氧基化。 一种常见的方法是用甲基碘在碱(如碳酸钾)存在下甲基化 3-羟基黄酮 。 反应在丙酮或二甲亚砜 (DMSO) 等有机溶剂中进行,在回流条件下进行。
工业生产方法: 3-甲氧基黄酮的工业生产可能涉及类似的合成路线,但规模更大。 使用连续流动反应器和优化的反应条件可以提高产率和纯度。 已经探索了使用真菌培养物(例如来自 Isaria 属的真菌)的生物转化来生产甲氧基黄酮 。
化学反应分析
反应类型: 3-甲氧基黄酮会发生各种化学反应,包括:
氧化: 酶促氧化会导致半缩醛的形成以及随后的酯化.
还原: 还原反应可以改变黄酮结构,可能改变其生物活性。
取代: 甲氧基可以在特定条件下被其他官能团取代。
常见试剂和条件:
还原: 可以使用硼氢化钠等还原剂。
取代: 通常使用甲基碘和碳酸钾等碱。
主要产品:
氧化: 形成半缩醛和酯。
还原: 还原的黄酮衍生物。
取代: 各种甲氧基取代的黄酮。
科学研究应用
化学: 用作合成其他黄酮类衍生物的前体。
生物学: 研究其在植物防御机制和色素沉着中的作用.
医药: 表现出抗氧化、抗炎和抗癌特性,使其成为治疗应用的候选药物.
工业: 用于生产天然色素,并用作功能性食品中的生物活性化合物。
相似化合物的比较
3-甲氧基黄酮可以与其他甲氧基黄酮进行比较,例如:
3-羟基黄酮: 缺少甲氧基,导致不同的生物活性.
槲皮素: 一种广泛研究的黄酮类化合物,具有多个羟基,表现出更强的抗氧化性能.
黄芩素: 在不同的位置含有羟基,影响其药理作用.
独特性: 3-甲氧基黄酮在第三位上独特的甲氧基使其与其他黄酮类化合物区分开来,有助于其特定的生物活性以及潜在的治疗应用。
结论
3-甲氧基黄酮是一种用途广泛的黄酮类化合物,在各种科学和工业领域具有巨大潜力。 其独特的化学结构和多种生物活性使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
3-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIANDVQAMEDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222751 | |
| Record name | 3-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7245-02-5 | |
| Record name | 3-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007245025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZW15O8B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methoxyflavone?
A1: this compound has the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol. []
Q2: Are there any characteristic spectroscopic data points for this compound?
A2: Yes, the 1H NMR spectrum of this compound typically exhibits singlets at δ 3.8 ppm for the methoxy group. [] Additionally, IR spectra usually show bands at 1620-1640 cm-1 (C=O). []
Q3: How does the presence of a methoxy group at position 3 affect the biological activity of flavones?
A3: Studies suggest that 3-methoxyflavones can be more potent than their non-methoxy counterparts. For example, substituted 3-methoxyflavones have demonstrated greater potency compared to 3-O-methylquercetin. [] The 3-methoxy group is particularly important for antiviral activity against picornaviruses. [, ]
Q4: What is the impact of hydroxyl groups on the antioxidant activity of 3-methoxyflavones?
A4: The number and position of hydroxyl groups can significantly impact antioxidant activity. For instance, 5,7,4′-trihydroxy-3,6-dimethoxyflavone (1) and 5,7,4′-trihydroxy-3,3′-dimethoxyflavone (2) exhibited significant radical-scavenging activity. [, ]
Q5: How does methylation at the C-5 or C-7 hydroxyl group affect antioxidant activity in 3-methoxyflavones?
A5: Methylation at these positions can decrease antioxidant activity. Research showed that the presence of free hydroxyl groups at the C-5 and C-7 positions contributes to higher antioxidant capacity. [, ]
Q6: Does prenylation of stilbenes influence their cytotoxic effects?
A6: Research suggests that prenylation can increase cytotoxic activity. A study found that the prenylated stilbene 4′-(2-methyl-2-buten-4-yl)oxyresveratrol (6) displayed strong cytotoxic effects against murine leukemia P-388 cells. []
Q7: What are some of the reported biological activities of 3-Methoxyflavones?
A7: 3-Methoxyflavones have shown antiviral [, ], antioxidant [, ], anti-inflammatory [, ], and α-amylase inhibitory activities [, ]. They have also demonstrated antifungal activity against specific fungi like Cladosporium herbarum. []
Q8: Which diseases have 3-methoxyflavones been implicated in potentially treating due to their antioxidant properties?
A8: Due to their antioxidant activity, 3-methoxyflavones are suggested to have potential in treating diseases associated with oxidative stress, such as ischemia, inflammation, and cancer. []
Q9: How do 3-methoxyflavones exert their antiviral effects against viruses like poliovirus?
A9: Research suggests that 3-methoxyflavones can protect host cells from viral-induced shutdown of cellular protein synthesis. This protective effect was observed in studies with poliovirus. []
Q10: What specific enzymes can be inhibited by 3-methoxyflavones, and what are the implications of this inhibition?
A10: 3-Methoxyflavones have been shown to inhibit α-amylase [, ] and xanthine oxidase (XOD). [] Inhibiting α-amylase can have implications for managing blood sugar levels, while XOD inhibition is relevant in treating gout.
Q11: What are some methods for synthesizing 3-Methoxyflavones?
A11: Several methods exist for synthesizing 3-Methoxyflavones, including:
- Condensation of 2'-hydroxychalcones with alkaline hydrogen peroxide (Algar-Flynn-Oyamada oxidation) followed by methylation. []
- Synthesis via 1-(2-hydroxyphenyl)-2-methoxy-3-phenyl-1,3-propanediones as key intermediates. []
- Modified Baker-Venkataraman rearrangement using a solid base and a phase-transfer catalyst. []
Q12: Can you describe the synthesis of 3-methoxyflavones involving the Baker-Venkataraman rearrangement?
A12: This method involves treating an o-hydroxyacetophenone derivative with an aromatic acid chloride in the presence of a base to yield a 1,3-diketone. This diketone is then cyclized under acidic conditions to form the desired this compound. []
Q13: Are there alternative synthetic routes to obtain specific this compound derivatives?
A13: Yes, for example, 5,6,7-trihydroxy-3-methoxyflavones can be synthesized from 6-hydroxy-3,5,7-trimethoxyflavones via selective demethylation using reagents like anhydrous aluminum chloride or aluminum bromide in acetonitrile. []
Q14: What are some natural sources of 3-Methoxyflavones?
A14: 3-Methoxyflavones are found in various plants, including:
- Varthemia iphionoides [, ]
- Lupinus luteus (yellow lupin) []
- Euphorbia grantii []
- Helichrysum kraussii and H. odoratissimum [, ]
- Chorizanthe diffusa []
- Gnaphalium gracile []
- Bauhinia glauca []
- Conyza blinii []
- Morus wittiorum []
- Pteroxygonum giraldii []
- Pluchea carolinensis []
- Albizia zygia []
- Tarchonanthus camphoratus [, ]
- Sonchus erzincanicus []
- Acacia confusa [, ]
- Rhododendron delavayi []
- Dalbergia odorifera []
- Crotalaria madurensis []
- Gardenia ternifolia []
- Morus australis []
- Caesalpinia minax []
- Croton brasiliensis []
- Blumea balsamifera []
- Leontopodium leontopodioides []
Q15: How stable are 3-Methoxyflavones under different conditions?
A15: The stability of 3-Methoxyflavones can vary depending on the specific compound and environmental factors such as temperature, pH, and exposure to light and oxygen. More research is needed to comprehensively understand the stability of various this compound derivatives.
Q16: What analytical techniques are used to characterize and quantify 3-Methoxyflavones?
A16: Common techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and identifying characteristic protons and carbons. [, , , ]
- Mass Spectrometry (MS): Provides information about molecular weight and fragmentation patterns. [, , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: Used to analyze the absorption and transmittance of light through the compound. [, ]
- Infrared (IR) spectroscopy: Helps identify functional groups present in the molecule. []
- High-performance liquid chromatography (HPLC): Used to separate, identify, and quantify different compounds in a mixture. []
- Fast-atom bombardment (FAB) mass spectrometry: A softer ionization technique useful for analyzing polar and thermally labile compounds. []
- Collision-induced dissociation (CID) tandem mass spectrometry: Helps elucidate fragmentation pathways and provide structural information. []
Q17: What are some areas where further research on 3-Methoxyflavones is needed?
A17: Further research is required to:
Q18: Are there any computational studies exploring the structure-activity relationships of 3-methoxyflavones?
A18: While limited research is available specifically on 3-methoxyflavones, computational studies on flavonoids in general utilize techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict their biological activities and interactions with target proteins. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


